4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and an isopropyl group at the 2-position
Preparation Methods
The synthesis of 4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with phenyl and isopropyl substituents can be carried out using a combination of reagents and catalysts. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, oxidation of the isopropyl group can yield corresponding ketones or alcohols.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional substituents.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a tool compound in biological studies to understand the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing the breakdown of bacterial DNA, thereby exhibiting antibacterial activity. Additionally, it can inhibit other enzymes and proteins involved in cellular processes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound lacks the phenyl and isopropyl substituents, making it less complex but still useful in various applications.
2-methyl-5H-pyrrolo[3,2-d]pyrimidine: This derivative has a methyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine:
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClN3 |
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Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-9(2)15-18-12-8-11(10-6-4-3-5-7-10)17-13(12)14(16)19-15/h3-9,17H,1-2H3 |
InChI Key |
BHAKSNJUFDYCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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